2-[4-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone;hydrochloride
Overview
Description
2-[4-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone;hydrochloride is a complex organic compound that belongs to the class of phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then subjected to further reactions to introduce the morpholine ring and other functional groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, 2-[4-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone;hydrochloride is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for investigating the mechanisms of action of various biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and the treatment of certain diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of 2-[4-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways and cellular processes, leading to the observed effects. The compound may act as an inhibitor or activator, depending on the context and the specific target involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the morpholine ring.
Mescaline: A naturally occurring compound with similar methoxy groups but different overall structure.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with acetylation at the amine group.
Uniqueness
The uniqueness of 2-[4-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone;hydrochloride lies in its combination of methoxy groups and the morpholine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6.ClH/c1-28-20-6-4-18(14-22(20)29-2)8-9-25-16-19-5-7-21(23(15-19)30-3)32-17-24(27)26-10-12-31-13-11-26;/h4-7,14-15,25H,8-13,16-17H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHLYEOXZVLCMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC(=O)N3CCOCC3)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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